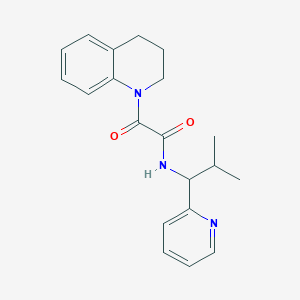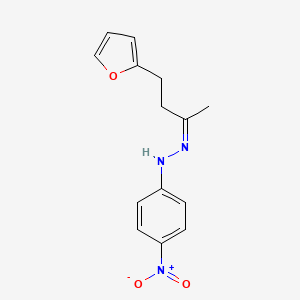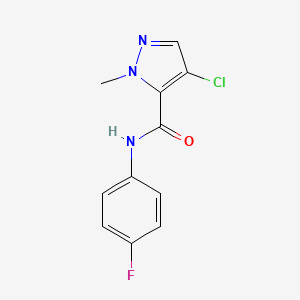![molecular formula C15H13BrN2O2S B5375597 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5375597.png)
2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole, also known as BSI-201, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a PARP inhibitor, meaning that it inhibits the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes.
Applications De Recherche Scientifique
2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has been extensively studied for its potential applications in cancer research. PARP inhibitors have shown promise in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cancer cell death. In addition, 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has been studied for its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole works by inhibiting the activity of PARP, an enzyme involved in DNA repair processes. When DNA is damaged, PARP is activated and helps to repair the damage. However, in cancer cells, PARP activity is often upregulated, leading to increased DNA repair and resistance to chemotherapy and radiation therapy. By inhibiting PARP activity, 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole prevents cancer cells from repairing DNA damage, leading to increased cancer cell death.
Biochemical and Physiological Effects
2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has been shown to increase DNA damage and induce apoptosis, or programmed cell death. In addition, 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has been shown to have neuroprotective effects, reducing the accumulation of toxic proteins and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole in lab experiments is its specificity for PARP inhibition. Unlike other PARP inhibitors, 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has minimal off-target effects, making it a useful tool for studying the role of PARP in various biological processes. However, one limitation of using 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole is its relatively short half-life, which can make it difficult to maintain consistent PARP inhibition over long periods of time.
Orientations Futures
There are a number of future directions for research on 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole. One area of interest is the development of more potent and selective PARP inhibitors. In addition, researchers are exploring the use of PARP inhibitors in combination with other cancer therapies, such as immunotherapy and targeted therapy. Finally, there is interest in exploring the potential applications of PARP inhibitors in other diseases, such as autoimmune disorders and inflammatory diseases.
Conclusion
In conclusion, 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole is a PARP inhibitor that has been extensively studied for its potential applications in scientific research. Its specificity for PARP inhibition and its potential use in cancer and neurodegenerative diseases make it a valuable tool for researchers. While there are limitations to its use in lab experiments, the future directions for research on 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole are promising and warrant further investigation.
Méthodes De Synthèse
The synthesis method of 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole involves the reaction of 4-bromoaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with sodium hydroxide and 2-mercaptobenzimidazole. The final product is obtained through purification by column chromatography.
Propriétés
IUPAC Name |
2-[2-(4-bromophenyl)sulfonylethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c16-11-5-7-12(8-6-11)21(19,20)10-9-15-17-13-3-1-2-4-14(13)18-15/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKIIGQBLOHKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(2R*,5S*)-2,5-dimethylpyrrolidin-1-yl]carbonyl}-5-[(3-methoxyphenoxy)methyl]isoxazole](/img/structure/B5375533.png)
![N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-2-chlorobenzamide](/img/structure/B5375541.png)
![methyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5375545.png)


![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol](/img/structure/B5375559.png)

![5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole](/img/structure/B5375565.png)
![7-methyl-3-[2-(3-pyrrolidinyl)benzoyl]-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride](/img/structure/B5375572.png)
![3-ethyl-5-({2-[2-(methylthio)phenyl]-1H-imidazol-1-yl}methyl)isoxazole](/img/structure/B5375581.png)

![N~1~,N~1~-diethyl-N~4~-[4-(1-piperidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5375609.png)